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Abstract

Janagliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor
developed by Sihuan Pharmaceutical Holdings Group.[1] Approved in China for the treatment
of type 2 diabetes mellitus (T2DM), it represents a significant advancement in oral anti-diabetic
therapy, particularly within the Chinese market.[2] This technical guide provides an in-depth
overview of the discovery, chemical synthesis, and mechanism of action of Janagliflozin,
supplemented with quantitative data from clinical trials and detailed experimental protocols.

Discovery and Development

Janagliflozin, also known as Huiyoujing (proline janagliflozin tablets), was independently
developed by Jilin Huisheng Biopharmaceutical Co. Ltd., a subsidiary of Sihuan
Pharmaceutical.[2] It is the second domestically developed SGLT2 inhibitor to be approved in
China, receiving clearance from the NMPA on January 23, 2024, for use as both a
monotherapy and in combination with metformin.[1][2] The development of Janagliflozin was
accelerated through a model-informed drug development (MIDD) strategy, which allowed for a
waiver of a traditional Phase 2 study.[3]

Mechanism of Action: SGLT2 Inhibition
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Janagliflozin exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in
the proximal renal tubules of the kidneys.[4] SGLT2 is responsible for the reabsorption of
approximately 90% of the glucose filtered by the glomerulus.[5] By blocking this transporter,
Janagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose
excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5] This
mechanism of action is independent of insulin secretion or sensitivity.[5]
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Mechanism of action of Janagliflozin via SGLT2 inhibition.

Chemical Synthesis Pathway

The chemical synthesis of Janagliflozin is a multi-step process that involves the construction
of two key intermediates followed by their coupling and subsequent modifications. The
synthesis described in patent US9315438B2 provides a framework for the preparation of

Janagliflozin.

Synthesis Workflow
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High-level workflow for the chemical synthesis of Janagliflozin.
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Experimental Protocols (Reconstructed from Patent
US9315438B2)

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

5-bromo-2-chlorobenzoic acid (270 g, 1.15 mol) is suspended in methylene chloride (2700 mL).
To this mixture, N,N-dimethylformamide (1 mL) is added, followed by the dropwise addition of
oxalyl chloride (288 mL, 3.46 mol) at 0°C. The mixture is then warmed to 20°C and allowed to
react for 3 hours. The reaction mixture is evaporated to yield the product which is used directly
in the next step.

Step 2: Friedel-Crafts Acylation

The crude 5-bromo-2-chlorobenzoyl chloride is subjected to a Friedel-Crafts acylation with
anisole to produce the corresponding ketone.

Step 3: Reduction

The ketone intermediate is reduced to a methylene group.

Step 4: Demethylation

The methyl ether is cleaved to yield 4-(5-bromo-2-chlorobenzyl)phenol.
Step 5: Preparation of (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl methanesulfonate

(1R,3r,5S)-bicyclo[3.1.0]hexan-3-ol (112 g, 1.14 mol) is dissolved in methylene chloride (1250
mL) in an ice-water bath. Triethylamine (174 g, 1.69 mol) is added, followed by the slow
dropwise addition of methylsulfonyl chloride (197 g, 1.72 mol). The reaction is stirred for 30
minutes at 0°C. The reaction is quenched with water, and the organic phase is separated and
worked up to yield the mesylated product.

Step 6: Coupling of Intermediates

4-(5-bromo-2-chlorobenzyl)phenol is reacted with (1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl
methanesulfonate.
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Step 7: Lithium-Halogen Exchange and Addition

The coupled intermediate undergoes a lithium-halogen exchange followed by addition to a
protected gluconolactone.

Step 8: Methylation

The resulting hydroxyl group is methylated.

Step 9: Reduction

The intermediate is reduced.

Step 10: Acylation

The hydroxyl groups of the glucose moiety are protected by acylation.
Step 11: Hydrolysis

The acyl protecting groups are removed by hydrolysis to yield Janagliflozin. The final product
is purified by C18 reverse phase preparative chromatography to a yield of 91%.

Clinical Efficacy and Safety

Janagliflozin has been evaluated in Phase 3 clinical trials in Chinese patients with T2DM, both
as a monotherapy and as an add-on therapy to metformin.

Monotherapy Study

A multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the
efficacy and safety of Janagliflozin monotherapy in drug-naive Chinese patients with T2DM
inadequately controlled with diet and exercise.[6] A total of 432 patients were randomized to
receive once-daily placebo, 25 mg Janagliflozin, or 50 mg Janagliflozin.[6]
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Parameter Placebo Janagliflozin 25 mg Janagliflozin 50 mg
Change in HbAlc
) - -0.80 -0.88
from baseline (%)
Patients achieving
23.5% 47.2% 49.3%
HbAlc <7.0%
Change in Fasting o ) o )
Significant Reduction Significant Reduction
Plasma Glucose -
(P <0.05) (P <0.05)
(mmol/L)
Change in 2-hour o ] o )
_ Significant Reduction Significant Reduction
Postprandial Glucose -
(P <0.05) (P <0.05)
(mmol/L)
Change in Body Significant Reduction Significant Reduction
Weight (kg) (P <0.05) (P <0.05)
Change in Systolic o ) o )
Significant Reduction Significant Reduction
Blood Pressure -
(P <0.05) (P <0.05)
(mmHg)
Overall Adverse
60.7% 67.8% 71.5%

Events

Add-on Therapy to Metformin

Another multicentre, randomized, double-blind, placebo-controlled, Phase 3 trial assessed the
efficacy and safety of Janagliflozin as an add-on therapy in Chinese patients with T2DM
inadequately controlled with metformin alone.[7] 421 patients were randomized to receive
placebo, 25 mg Janagliflozin, or 50 mg Janagliflozin in addition to their metformin regimen.[7]
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Parameter Placebo Janagliflozin 25 mg Janagliflozin 50 mg
Change in HbAlc
_ -0.58 -0.58
from baseline (%)
Patients achieving
28.0% 41.8% 41.7%

HbAlc <7.0%

Change in Fasting
Plasma Glucose
(mmol/L)

Significant Reduction
(P <0.05)

Significant Reduction
(P <0.05)

Change in 2-hour
Postprandial Glucose
(mmol/L)

Significant Reduction
(P <0.05)

Significant Reduction
(P <0.05)

Change in Body
Weight (kg)

Significant Reduction
(P <0.05)

Significant Reduction
(P <0.05)

Change in Systolic
Blood Pressure

(mmHg)

Significant Reduction
(P <0.05)

Significant Reduction
(P <0.05)

In both studies, Janagliflozin was generally well-tolerated, with a low incidence of urinary tract
and genital fungal infections.[6] No severe hypoglycemia occurred in the add-on therapy trial.

[7]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in Chinese subjects with T2DM have shown that Janagliflozin is
rapidly absorbed following oral administration, reaching maximum plasma concentration
(Cmax) in approximately 2 to 6 hours.[4][8] The mean half-life at steady state is around 21 to
23 hours.[6] Pharmacodynamic studies have demonstrated that Janagliflozin significantly
promotes urinary glucose excretion.[4][8]

Clinical Trial Workflow Example
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Example workflow for a Phase 3 clinical trial of Janagliflozin.

Conclusion

Janagliflozin is a novel SGLT2 inhibitor with a robust clinical profile demonstrating significant
efficacy in improving glycemic control, reducing body weight, and lowering blood pressure in
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patients with type 2 diabetes. Its development and approval mark a notable achievement in
China’'s domestic pharmaceutical landscape. The chemical synthesis, while complex, provides
a viable route for large-scale production. As a new therapeutic option, Janagliflozin holds
promise for the management of T2DM, particularly for patients in China. Further research may
explore its potential cardiovascular and renal protective benefits, consistent with the broader
class of SGLT2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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